molecular formula C17H8N2O4 B4955072 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile

Cat. No.: B4955072
M. Wt: 304.26 g/mol
InChI Key: LATVFWSHQUYEAD-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a structurally complex anthra-furan derivative characterized by fused aromatic rings, functionalized with amino, hydroxyl, and dioxo groups, and a nitrile substituent. The anthra[1,2-b]furan core provides a rigid, planar structure conducive to π-π interactions, while the nitrile group introduces electron-withdrawing effects that may enhance stability and reactivity .

Properties

IUPAC Name

2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O4/c18-6-10-9-5-11(20)12-13(16(9)23-17(10)19)15(22)8-4-2-1-3-7(8)14(12)21/h1-5,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVFWSHQUYEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C(OC4=C3C2=O)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dichloroquinizarin with β-dicarbonyl compounds, followed by cyclization to form the anthraquinone-furan core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl groups can produce dihydroxy compounds .

Scientific Research Applications

2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic systems:

Compound Class Key Functional Groups Core Structure Notable Properties/Applications
Anthra[1,2-b]furan derivatives Amino, hydroxyl, dioxo, nitrile Fused anthracene-furan Potential DNA intercalation, kinase inhibition
Indeno[1,2-b]indoles Substituents at C5/C7 (e.g., hydroxyl) Indenoindole scaffold CK2 inhibitors (IC50: 0.17–0.61 µM)
Indeno[1,2-b]quinoline-diones Aromatized vs. non-aromatized rings Quinoline-dione fused system Higher DNA binding affinity in aromatized forms (ΔFDE ≈ -10 kcal/mol)
BTBT derivatives Oxidized tetraoxide moieties Benzothienobenzothiophene Enhanced optical/electronic properties for organic electronics

Physicochemical Properties

  • Solubility: The nitrile group in 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile likely reduces solubility compared to carboxylate esters (e.g., ethyl ester analog in ).
  • Thermal Stability : Fused aromatic systems (e.g., indolo[3,2-b]carbazoles) exhibit high glass transition temperatures, a trait shared by the anthra-furan core .

Electronic Properties

The nitrile group’s electron-withdrawing nature may enhance charge transport properties, similar to oxidized BTBT derivatives, which show improved electronic performance in organic semiconductors .

Biological Activity

The compound 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a member of the anthraquinone family, which has attracted significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C17H8N2O5C_{17}H_{8}N_{2}O_{5}, with a molecular weight of approximately 304.261 g/mol. The compound features a complex fused ring system that includes both furan and anthraquinone moieties, characterized by the presence of functional groups such as amino, hydroxyl, and carbonyl groups. These structural elements contribute to its chemical reactivity and biological properties.

Anticancer Potential

Research indicates that compounds related to anthraquinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of anthra[2,3-b]furan have shown potent activity against multidrug-resistant (MDR) cancer cells. A study demonstrated that certain derivatives exhibited higher antiproliferative potency compared to established drugs like doxorubicin, particularly at low micromolar concentrations .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
DoxorubicinHeLa, HCT1160.5Topoisomerase II inhibitor
This compoundL1210, K5620.3Induces apoptosis via G2/M phase arrest
Ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamideHCT116p53KO0.4Apoptotic pathway activation

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that this compound can arrest the cell cycle at the G2/M phase, leading to programmed cell death. This action is mediated by its interaction with various intracellular targets that are crucial for cell proliferation and survival .

Interaction with Biological Macromolecules

The compound's interactions with biological macromolecules such as DNA and proteins are pivotal in understanding its therapeutic potential. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds with biomolecules, thereby influencing its biological efficacy.

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies have demonstrated that derivatives of this compound exhibit significant tumor reduction in murine models. For example, administration in mice bearing xenograft tumors resulted in a marked decrease in tumor volume compared to control groups treated with saline or standard chemotherapy agents.

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of this compound when combined with other chemotherapeutic agents. The results indicated enhanced antiproliferative effects when used alongside traditional drugs like cisplatin, suggesting potential for combination therapies in cancer treatment.

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